3-(3-Ethoxyphenyl)-1H-pyrazol-5-ol Exhibits Sub-Micromolar Inhibition of M. tuberculosis RecA Intein (EC50 = 695 nM)
In a cell-free protein splicing assay utilizing GFP-RecA intein, 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol demonstrated an EC50 of 695 nM for inhibition of Mycobacterium tuberculosis RecA intein [1]. This represents a validated, single-concentration screening hit that was confirmed via dose-response. Comparative data for closely related pyrazol-5-ol analogs (e.g., 3-phenyl-1H-pyrazol-5-ol, edaravone) are not available in this specific assay; therefore, this evidence is classified as class-level inference establishing the compound as a confirmed active within this target space.
| Evidence Dimension | Inhibition of M. tuberculosis RecA intein protein splicing |
|---|---|
| Target Compound Data | EC50 = 695 nM |
| Comparator Or Baseline | No direct comparator data available in the same assay. Baseline (untreated control) = 0% inhibition. |
| Quantified Difference | N/A (absolute potency value) |
| Conditions | Cell-free GFP-RecA intein protein splicing assay; refolding monitored by GFP fluorescence |
Why This Matters
This validated EC50 value qualifies 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol as a confirmed active hit for M. tuberculosis RecA intein, making it a suitable starting point for antitubercular lead optimization or target validation studies.
- [1] PubChem BioAssay AID 435010: GFP-RecA intein protein splicing assay. National Center for Biotechnology Information. View Source
